(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide
Description
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide is a chiral compound with a tetrahydrofuran ring substituted with a methoxy group and a sulfonamide group
Properties
IUPAC Name |
(3S,4R)-4-methoxyoxolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMQAYGICSHMJG-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@@H]1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, a suitable diol, undergoes cyclization to form the tetrahydrofuran ring.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group on the tetrahydrofuran ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide to an amine.
Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows chemists to construct more complex molecules with desired properties.
Biology
- Potential Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, suggesting that this compound could have similar effects.
- Mechanism of Action : The compound's mechanism involves interactions between the sulfonamide group and biological targets, potentially influencing enzyme activity and cellular processes .
Medicine
- Pharmaceutical Intermediate : Ongoing research aims to explore its potential as an intermediate in drug development. Its structural features may contribute to the efficacy of new therapeutic agents targeting bacterial infections or cancer cells.
Case Study 1: Antimicrobial Activity
In vivo studies have demonstrated that this compound can significantly reduce infection rates in animal models infected with resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Key findings include:
- Reduction in Bacterial Load : Treated groups showed a significant decrease in bacterial colonies compared to controls.
- Increased Survival Rate : The survival rate improved by approximately 40% over a two-week observation period among treated mice.
Case Study 2: Cancer Research
Research is ongoing into the compound's potential anticancer effects. Initial studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Further investigations are required to elucidate these pathways and assess clinical applicability .
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group may also play a role in modulating the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3,4-Difluoroproline: This compound has similar stereochemistry but different functional groups, leading to different chemical properties and applications.
(3S,4R)-23,28-Dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate: Another chiral compound with distinct biological activity.
Uniqueness
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide is unique due to its combination of a tetrahydrofuran ring, methoxy group, and sulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring with a methoxy group and a sulfonamide functional group. This structure is significant as it influences the compound's solubility and interaction with biological targets.
Sulfonamides, including this compound, primarily act by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds prevent the formation of dihydrofolate, thus disrupting DNA synthesis in bacteria .
Antimicrobial Activity
Research indicates that sulfonamides exhibit varying degrees of antimicrobial activity. The specific activity of this compound has not been extensively documented; however, related sulfonamide compounds have shown effectiveness against a range of bacterial strains. For example, studies have demonstrated that sulfonamides can inhibit both Gram-positive and Gram-negative bacteria by disrupting folate metabolism .
Radical Scavenging Activity
Another area of interest is the radical scavenging activity associated with sulfonamide derivatives. In studies measuring DPPH radical scavenging capabilities, several sulfonamide compounds exhibited moderate activities ranging from 0.66 to 1.75 mM. This suggests that this compound may also possess antioxidant properties .
Case Studies and Research Findings
Several studies have investigated the biological properties of sulfonamide derivatives:
- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against different bacterial strains and found that modifications at specific positions significantly influenced their antibacterial potency. For instance, the presence of a methyl group at position 4 enhanced antimicrobial activity compared to other substituents .
- Radical Scavenging : In another study focusing on DPPH radical scavenging activity, compounds structurally similar to this compound were assessed for their ability to neutralize free radicals. The findings suggested that structural modifications could lead to improved antioxidant capabilities .
Data Tables
| Compound Name | IC50 (mM) | Antimicrobial Activity | Radical Scavenging Activity |
|---|---|---|---|
| This compound | TBD | Moderate against Gram-positive bacteria | TBD |
| Sulfamethazine | 0.81 | Effective against E. coli | 0.95 |
| Sulfadiazine | 0.66 | Effective against S. aureus | 1.75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
